4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 383147-78-2
VCID: VC5308179
InChI: InChI=1S/C8H5ClF2N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
SMILES: CC1=CC(=C(C(=O)N1)C#N)C(F)(F)Cl
Molecular Formula: C8H5ClF2N2O
Molecular Weight: 218.59

4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile

CAS No.: 383147-78-2

Cat. No.: VC5308179

Molecular Formula: C8H5ClF2N2O

Molecular Weight: 218.59

* For research use only. Not for human or veterinary use.

4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile - 383147-78-2

Specification

CAS No. 383147-78-2
Molecular Formula C8H5ClF2N2O
Molecular Weight 218.59
IUPAC Name 4-[chloro(difluoro)methyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H5ClF2N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
Standard InChI Key QZXBDQQTWVASPS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1)C#N)C(F)(F)Cl

Introduction

4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile is a complex organic compound with the CAS number 383147-78-2. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science. This compound is characterized by its unique molecular structure, which includes a chlorodifluoromethyl group attached to a nicotinonitrile backbone.

Synthesis and Applications

The synthesis of 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile involves complex organic chemistry techniques, often requiring specialized reagents and conditions. This compound is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as a precursor for drugs or drug candidates.

Applications in Pharmaceuticals

While specific applications of this compound in pharmaceuticals are not widely documented, its structure suggests potential use in developing compounds with biological activity. The presence of a chlorodifluoromethyl group and a hydroxy group provides sites for further chemical modification, which is crucial in drug design.

Safety and Handling

Handling 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile requires caution due to its potential chemical reactivity. It is classified under specific regulations, such as those related to hazardous materials, and its use is restricted to research and manufacturing purposes only .

Storage Conditions

  • Storage: Typically stored under cold conditions, such as dry ice, to maintain stability .

  • Transportation: Requires careful handling and transportation due to its chemical nature.

Research Findings

Research on this compound is limited, but its unique structure makes it an interesting candidate for studies involving fluorinated compounds and their applications in chemistry and biology. Fluorinated compounds often exhibit distinct physical and biological properties compared to their non-fluorinated counterparts, which can be advantageous in drug development.

Biological Activity

While specific biological activity data for 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile is not available, compounds with similar structures have shown potential in various biological assays. For instance, fluorinated nicotinonitriles may exhibit antimicrobial or antiviral properties, although this would require further investigation.

Data Table

PropertyDescription
CAS Number383147-78-2
Molecular FormulaC8H5ClF2N2O
Molecular Weight218.59 g/mol
PurityNLT 98%
Synonyms4-(Chlorodifluoromethyl)-2-hydroxy-6-methylpyridine-3-carbonitrile, MFCD03011806
Storage ConditionsCold (Dry Ice)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator